molecular formula C19H17N3O3 B2557604 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide CAS No. 898435-78-4

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide

Cat. No.: B2557604
CAS No.: 898435-78-4
M. Wt: 335.363
InChI Key: IWWFZLCDVWWUSI-UHFFFAOYSA-N
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Research by Shishkina et al. (2018) on a structurally similar compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, discovered two polymorphic modifications with significant diuretic properties, suggesting potential for new hypertension remedies. This study highlights the importance of polymorphic studies in identifying physiologically active forms of complex organic compounds, which could be applicable in the research of N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide for similar therapeutic applications (Shishkina et al., 2018).

Antitumor and Anticancer Agents

Several studies focus on the synthesis and antitumor activity of quinoline and pyrroloquinoline derivatives, indicating a broad interest in these compounds for cancer research. For instance, Nagarapua et al. (2012) described the synthesis of new building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and evaluated their selective antitumor activity, demonstrating the potential of pyrroloquinoline derivatives as selective antitumor agents (Nagarapua et al., 2012). Similarly, Via et al. (2008) discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative showing high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting mechanisms of action that could be explored with this compound (Via et al., 2008).

Neurological and Neuropsychiatric Disorders

Li et al. (2014) reported on the synthesis of a tetracyclic butyrophenone with binding affinities to serotonin and dopamine receptors, leading to the discovery of ITI-007 for potential treatment of neuropsychiatric and neurological disorders. This demonstrates the interest in quinoline derivatives for the development of multifunctional drugs addressing complex brain disorders, which could be relevant for exploring the neurological applications of this compound (Li et al., 2014).

Properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-16-7-6-12-10-15(11-13-8-9-22(16)17(12)13)21-19(25)18(24)20-14-4-2-1-3-5-14/h1-5,10-11H,6-9H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWFZLCDVWWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.